N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide
Description
This compound is a benzamide derivative featuring a pyrazine-pyrazole core linked via a methylene bridge and a thiazol-2-yloxy substituent at the 4-position of the benzamide ring. Its molecular structure (approximate formula: C₂₀H₁₇N₅O₂S) combines heterocyclic moieties known for their roles in medicinal chemistry, particularly in kinase inhibition and protein-targeted therapies .
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-4-(1,3-thiazol-2-yloxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S/c1-25-12-14(10-24-25)17-16(20-6-7-21-17)11-23-18(26)13-2-4-15(5-3-13)27-19-22-8-9-28-19/h2-10,12H,11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIDPJLQIDVDOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC=C(C=C3)OC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural configuration characterized by:
- Pyrazole and Pyrazine Moieties : These heterocyclic structures contribute to the compound's biological activity by enhancing binding affinity to various biological targets.
- Thiazole Group : Known for its role in modulating enzyme activity, the thiazole component may influence the compound's pharmacological effects.
- Benzamide Backbone : This provides a stable structure that is often associated with various therapeutic applications.
Structural Formula
The molecular formula of this compound can be represented as follows:
esearch indicates that this compound exhibits significant biological activity through several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in disease pathways, which may lead to therapeutic effects in conditions such as cancer and infectious diseases.
- Antioxidant Properties : Preliminary studies suggest that it possesses antioxidant capabilities, which can mitigate oxidative stress in cells.
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, indicating potential applications in treating infections.
Antitubercular Activity
A study explored the synthesis of related benzamide derivatives, revealing that compounds with similar structural features exhibited significant anti-tubercular activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . This suggests that this compound may also share this potential.
Cytotoxicity Assessment
In vitro studies have assessed cytotoxicity on human cell lines (e.g., HEK-293). Compounds with similar structures were found to be non-toxic at effective concentrations, indicating a favorable safety profile for further development .
Comparative Biological Activity
To illustrate the potential of this compound relative to other compounds, the following table summarizes key findings from related studies:
| Compound Name | Biological Activity | IC50 (μM) | Notes |
|---|---|---|---|
| Compound A | Antitubercular | 1.35 | Significant activity against M. tuberculosis |
| Compound B | Antimicrobial | 0.05 | Effective agai |
Comparison with Similar Compounds
Structural and Functional Insights
- Thiazole vs.
- Benzamide Backbone Variations : Replacing the thiazol-2-yloxy group with benzo[b]thiophene () introduces a bulkier, lipophilic moiety, likely enhancing membrane permeability but limiting solubility .
- Morpholine-Sulfonyl Modification : The morpholine-sulfonyl group in ’s compound improves aqueous solubility, a critical factor for oral bioavailability, but may reduce blood-brain barrier penetration compared to the target compound .
Pharmacological Considerations
- Kinase Inhibition : The pyrazine-pyrazole-thiazole triad in the target compound aligns with kinase inhibitor scaffolds (e.g., JAK/STAT inhibitors), whereas the coumarin-thiazole derivative () may target serine proteases like thrombin .
- Metabolic Stability : Metabolites identified in suggest that pyrazine-containing compounds undergo hepatic oxidation, but the thiazol-2-yloxy group in the target compound may resist rapid glucuronidation compared to morpholine-sulfonyl analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
